molecular formula C19H20BrClN2O4S B4165782 N-(3-bromophenyl)-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide

N-(3-bromophenyl)-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide

Cat. No. B4165782
M. Wt: 487.8 g/mol
InChI Key: UCSORIQELMFKIH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, a chloro-methoxyphenyl group, a sulfonyl group, and a piperidinecarboxamide group . These groups could potentially give the compound a variety of interesting chemical properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromophenyl and chloro-methoxyphenyl groups could be introduced using electrophilic aromatic substitution reactions . The sulfonyl group could be introduced using a sulfonylation reaction, and the piperidinecarboxamide group could be introduced using an amide coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl and chloro-methoxyphenyl groups would likely be planar due to the aromaticity of the phenyl rings . The sulfonyl group would likely have a trigonal planar geometry around the sulfur atom, and the piperidine ring in the piperidinecarboxamide group would likely have a puckered conformation .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of several different functional groups. For example, the bromine atom in the bromophenyl group could be replaced with another group in a nucleophilic aromatic substitution reaction . The sulfonyl group could potentially be reduced to a sulfide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of several different functional groups. For example, the compound could potentially have a relatively high molecular weight and a relatively high boiling point due to the presence of several heavy atoms .

Future Directions

The study of this compound could potentially lead to interesting findings in a variety of fields, including organic chemistry, medicinal chemistry, and materials science. For example, the compound could potentially be used as a starting point for the synthesis of a variety of other complex organic molecules .

properties

IUPAC Name

N-(3-bromophenyl)-1-(3-chloro-4-methoxyphenyl)sulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrClN2O4S/c1-27-18-8-7-16(11-17(18)21)28(25,26)23-9-3-4-13(12-23)19(24)22-15-6-2-5-14(20)10-15/h2,5-8,10-11,13H,3-4,9,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSORIQELMFKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC(=CC=C3)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-bromophenyl)-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide
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N-(3-bromophenyl)-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide
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N-(3-bromophenyl)-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide
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N-(3-bromophenyl)-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide
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N-(3-bromophenyl)-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide
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N-(3-bromophenyl)-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide

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